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Compound of Interest

Compound Name: Fmoc-NH-PEG12-CH2COOH

Cat. No.: B2359965 Get Quote

In-Depth Technical Guide: Fmoc-NH-PEG12-
CH2COOH
This technical guide provides a comprehensive overview of Fmoc-NH-PEG12-CH2COOH, a

bifunctional linker widely utilized by researchers, scientists, and drug development

professionals. This document details its physicochemical properties, provides in-depth

experimental protocols for its application, and illustrates a typical workflow for its use in

bioconjugation.

Core Properties of Fmoc-NH-PEG12-CH2COOH
Fmoc-NH-PEG12-CH2COOH is a heterobifunctional linker molecule featuring a

fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a terminal carboxylic

acid at the other, separated by a 12-unit polyethylene glycol (PEG) spacer. The Fmoc group

provides a stable protecting group for the amine that can be selectively removed under basic

conditions.[1][2][3][4] The PEG chain enhances the solubility and bioavailability of the

conjugated molecule in aqueous environments.[1][2][3][5] The terminal carboxylic acid allows

for covalent linkage to primary amine groups on biomolecules, such as proteins or peptides,

through the formation of a stable amide bond.[1][2][3][4]

This combination of features makes it a versatile tool in various applications, including peptide

synthesis, the development of antibody-drug conjugates (ADCs), and as a linker in Proteolysis

Targeting Chimeras (PROTACs).[6][7][8][9]
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Quantitative Data Summary
The following table summarizes the key quantitative data for Fmoc-NH-PEG12-CH2COOH. It

is important to note that slight variations in molecular formula and weight exist across different

suppliers, which may be attributed to the length of the alkyl chain terminating in the carboxylic

acid group (e.g., -CH2COOH vs. -CH2CH2COOH). The data presented here corresponds to

the -CH2COOH variant.

Property Value References

Molecular Formula C41H63NO16 [1][2][4][6][7]

Molecular Weight ~825.94 g/mol [2][4][5][6][7]

Appearance
Viscous Liquid or White to Off-

White Solid
[6][10]

Purity Typically ≥95% [1][9]

Storage Conditions -20°C for long-term storage [1][4]

Experimental Protocols
The utility of Fmoc-NH-PEG12-CH2COOH lies in its sequential reactivity. The following

protocols detail the two primary steps for its use in bioconjugation: the deprotection of the

Fmoc group and the subsequent coupling of the carboxylic acid to a primary amine.

Fmoc Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

Fmoc-NH-PEG12-CH2COOH conjugate

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Reaction vessel
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Procedure:

Dissolve the Fmoc-containing compound in a minimal amount of DMF in the reaction vessel.

Add the 20% piperidine in DMF solution to the reaction vessel. A common ratio is 10 mL of

deprotection solution per gram of resin-bound peptide, and similar principles can be applied

for solution-phase reactions.[6]

Allow the reaction to proceed at room temperature with gentle agitation. A two-step

deprotection is often recommended for efficiency.[1]

First treatment: 2-5 minutes.[6]

Drain the solution and add a fresh portion of the 20% piperidine in DMF.

Second treatment: 5-10 minutes.[6][11]

Following deprotection, the piperidine and the dibenzofulvene-piperidine adduct must be

thoroughly removed by washing. Wash the product multiple times with DMF.[1][7]

(Optional) The completion of the deprotection can be confirmed by a Kaiser test (ninhydrin

test) to detect the presence of the free primary amine.[1]

Carboxylic Acid-Amine Coupling via EDC/HATU
Activation
This protocol outlines the conjugation of the free carboxylic acid of the PEG linker to a primary

amine on a target molecule (e.g., a protein). This is achieved by activating the carboxylic acid

to form a more reactive intermediate.

Materials:

PEG-linker with a terminal carboxylic acid (e.g., the product from the deprotection of the

corresponding amine-protected linker)

Amine-containing molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS, MES buffer,

pH 7.2-8.0)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

(Optional) N-hydroxysuccinimide (NHS) or water-soluble Sulfo-NHS

(Optional, alternative to EDC/NHS) HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-

triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as

N,N-Diisopropylethylamine (DIPEA).

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)

Procedure using EDC/NHS:

Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and NHS/Sulfo-

NHS in Activation Buffer immediately before use.

Dissolve the carboxylic acid-terminated PEG linker in the Activation Buffer.

Add EDC and NHS/Sulfo-NHS to the linker solution. A typical molar ratio is 1:2:2 (Carboxylic

Acid:EDC:NHS).[12]

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[12]

Add the activated linker solution to the amine-containing molecule in the Conjugation Buffer.

The pH should be maintained between 7.2 and 8.0 for efficient coupling to primary amines.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

[12]

Quench the reaction by adding the Quenching Buffer to hydrolyze any unreacted NHS

esters. Incubate for 15-30 minutes at room temperature.[12]

Purify the final conjugate using appropriate methods such as dialysis, size exclusion

chromatography, or affinity chromatography to remove excess reagents and byproducts.[13]
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Visualization of Workflow
The following diagram illustrates a typical workflow for the conjugation of a drug molecule to a

protein using Fmoc-NH-PEG12-CH2COOH as a linker.

Step 1: Fmoc Deprotection

Step 2: Drug Conjugation to Linker

Step 3: Protein Conjugation

Fmoc-NH-PEG12-CH2COOH

H2N-PEG12-CH2COOH
(Free Amine)

Deprotection

20% Piperidine in DMF

H2N-PEG12-CH2COOHDrug-NH2

Drug-NH-CO-CH2-PEG12-NH2

Amide Bond Formation
(EDC/HATU)

Protein-COOH

Protein-CO-NH-PEG12-CH2-CO-NH-Drug
(Final Conjugate)

Amide Bond Formation
(EDC/HATU)

Drug-NH-CO-CH2-PEG12-NH2

Click to download full resolution via product page

Caption: Workflow for protein-drug conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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